Cas no 1437435-79-4 ([6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid)

[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,4-dimethylphenyl group and an acetic acid moiety. This structure imparts unique physicochemical properties, making it a potential intermediate in pharmaceutical and agrochemical synthesis. The presence of both aromatic and heterocyclic components enhances its reactivity, facilitating further derivatization. Its acetic acid functional group allows for solubility in polar solvents, enabling versatile applications in organic and medicinal chemistry. The compound’s stability under standard conditions ensures reliable handling and storage. Research suggests utility in the development of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.
[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid structure
1437435-79-4 structure
商品名:[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid
CAS番号:1437435-79-4
MF:C14H13N3O2S
メガワット:287.336921453476
CID:5180043

[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid 化学的及び物理的性質

名前と識別子

    • [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid
    • インチ: 1S/C14H13N3O2S/c1-8-3-4-10(9(2)5-8)13-11(6-12(18)19)20-14-15-7-16-17(13)14/h3-5,7H,6H2,1-2H3,(H,18,19)
    • InChIKey: XQTNYVJEWJUMMM-UHFFFAOYSA-N
    • ほほえんだ: N1=CN=C2SC(CC(O)=O)=C(C3=CC=C(C)C=C3C)N12

[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM504555-1g
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)aceticacid
1437435-79-4 97%
1g
$185 2022-06-12
Chemenu
CM504555-5g
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)aceticacid
1437435-79-4 97%
5g
$549 2022-06-12

[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid 関連文献

[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acidに関する追加情報

Introduction to [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic Acid (CAS No. 1437435-79-4)

[6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1437435-79-4, represents a unique structural motif characterized by the integration of multiple nitrogen-containing rings. The presence of a thiazole core fused with a triazole ring system, further augmented by an acetic acid side chain and a 2,4-dimethylphenyl substituent, endows it with distinct chemical and biological properties that make it a promising candidate for further exploration in medicinal chemistry.

The structural complexity of [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid positions it as a versatile scaffold for the development of novel therapeutic agents. The thiazole ring is well-documented for its role in various biologically active molecules, including antibiotics and antifungals. In contrast, the triazole moiety is known for its stability and ability to engage in hydrogen bonding interactions with biological targets. The combination of these two heterocycles in a single molecule suggests potential synergistic effects that could enhance pharmacological activity.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for their binding affinity to biological targets. Studies have indicated that the 2,4-dimethylphenyl substituent may play a crucial role in modulating the compound's interaction with specific enzymes or receptors. This insight aligns with the growing interest in structure-based drug design approaches that leverage computational tools to predict and optimize molecular interactions.

In the context of current research trends, [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid exemplifies the importance of heterocyclic chemistry in drug discovery. The compound's multifaceted structure offers opportunities for modulating various pharmacophoric features simultaneously. For instance, the acetic acid side chain could serve as a pharmacophore for binding to active sites rich in carboxylate-interacting residues. Meanwhile, the aromatic ring system may contribute to hydrophobic interactions or influence metabolic stability.

The synthesis of [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the heterocyclic core followed by functional group modifications to introduce the acetic acid side chain and the 2,4-dimethylphenyl group. Advances in transition-metal-catalyzed reactions have significantly streamlined these processes, allowing for more efficient and scalable synthesis.

From a biochemical perspective, [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid has been investigated for its potential as an inhibitor of various enzymes implicated in inflammatory and infectious diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against enzymes such as COX-2 or other inflammatory mediators. Such findings are particularly relevant given the ongoing research into novel anti-inflammatory agents with improved efficacy and reduced side effects.

The compound's structural features also make it an attractive candidate for developing small-molecule probes used in biochemical assays. The ability to label such molecules with fluorophores or other detectable groups allows researchers to study protein-ligand interactions in vitro with high precision. This approach is increasingly valuable in understanding enzyme mechanisms and identifying new therapeutic targets.

Looking ahead, [6-(2,4-Dimethyl-phenyl)-thiazolo[3,2-b][1,2,4]triazol-5-yl]-acetic acid represents a paradigm of how interdisciplinary research can lead to innovative drug candidates. By integrating insights from organic synthesis، computational modeling, and biochemistry, scientists can systematically explore the potential of complex molecules like this one. As research progresses, it is anticipated that more derivatives will be synthesized and evaluated for their pharmacological properties, further expanding our arsenal against various diseases.

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